Lipophilicity and Predicted CNS Permeability: N-Ethyl vs. Unsubstituted 7-Aminoindole
The N-ethyl substitution on 1-Ethyl-1H-indol-7-amine increases lipophilicity relative to the unsubstituted 7-aminoindole, a critical factor for blood-brain barrier penetration. The calculated partition coefficient (LogP) for 1-Ethyl-1H-indol-7-amine is 1.82 [1], whereas the parent 7-aminoindole is more polar. This difference is meaningful in the context of CNS drug discovery, where optimal LogP values typically range from 1 to 3 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.82 |
| Comparator Or Baseline | 7-aminoindole (1H-indol-7-amine) - LogP not directly reported but expected to be lower due to lack of alkyl substitution |
| Quantified Difference | N-Ethyl group adds ~0.5-1.0 LogP units (estimated from structure-property relationships for N-alkylation of aromatic amines) |
| Conditions | Calculated using standard algorithms (e.g., MolWiki database) |
Why This Matters
For CNS-targeted programs, selecting the N-ethyl derivative over the parent amine provides a built-in lipophilicity advantage, potentially improving passive diffusion across the blood-brain barrier.
- [1] MolWiki. 1-Ethyl-1H-indol-7-amine. https://www.molwiki.com/1-Ethyl-1H-indol-7-amine.html View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
